molecular formula C13H12BClO3 B571837 (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-68-5

(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B571837
CAS No.: 1256358-68-5
M. Wt: 262.496
InChI Key: ONODGDHQBJDGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a specialized boronic acid derivative intended for research and development purposes. As a member of the organoboronic acid family, it serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl structures . The unique structure, incorporating a 2-chlorophenoxymethyl moiety, may be engineered to influence the compound's properties, such as its Lewis acidity, solubility, or its ability to form reversible complexes with diols, which is the basis for sensing applications . This makes it a potential intermediate in the discovery and development of pharmaceuticals, agrochemicals, and functional materials. Researchers can utilize this reagent for constructing complex molecules, exploring new catalytic processes, or as a precursor in synthesizing active chemical entities. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

[2-[(2-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONODGDHQBJDGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681340
Record name {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-68-5
Record name Boronic acid, B-[2-[(2-chlorophenoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Formation of Grignard Reagent :
    2-Chlorophenoxymethylbenzene bromide+MgAr-Mg-Br\text{2-Chlorophenoxymethylbenzene bromide} + \text{Mg} \rightarrow \text{Ar-Mg-Br}

  • Boronation with Trimethyl Borate :
    Ar-Mg-Br+B(OMe)3Ar-B(OMe)2+MgBr(OMe)\text{Ar-Mg-Br} + \text{B(OMe)}_3 \rightarrow \text{Ar-B(OMe)}_2 + \text{MgBr(OMe)}

  • Acidic Hydrolysis :
    Ar-B(OMe)2+H3O+Ar-B(OH)2+2MeOH\text{Ar-B(OMe)}_2 + \text{H}_3\text{O}^+ \rightarrow \text{Ar-B(OH)}_2 + 2\text{MeOH}

Optimized Conditions

  • Solvent : Toluene (non-ether aromatic solvent)

  • Temperature : −10°C to +15°C

  • Yield : 68–72% (based on analogous phenylboronic acid syntheses)

Table 1: Grignard Method Performance

ParameterValue
Reaction Time4–6 hours
Purity (HPLC)95–97%
Byproducts<2% triphenylboroxine

Palladium-Catalyzed Miyaura Borylation

This method utilizes palladium catalysts to couple aryl halides with diboron reagents, offering superior regiocontrol.

Synthetic Protocol

  • Substrate Preparation :
    2-Bromo-(2-chlorophenoxymethyl)benzene is synthesized via Ullmann coupling between 2-bromobenzyl alcohol and 2-chlorophenol.

  • Borylation Reaction :
    Ar-Br+B2(pin)2Pd(dba)2,PCy3Ar-B(pin)\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(dba)}_2, \text{PCy}_3} \text{Ar-B(pin)}

  • Acid Hydrolysis :
    Ar-B(pin)+H2OAr-B(OH)2+pinacol\text{Ar-B(pin)} + \text{H}_2\text{O} \rightarrow \text{Ar-B(OH)}_2 + \text{pinacol}

Critical Parameters

  • Catalyst System : Pd(dba)₂/PCy₃ (1:2 molar ratio)

  • Solvent : Tetrahydrofuran (THF)/Water (4:1)

  • Temperature : 80°C, 12 hours

  • Yield : 85–89%

Table 2: Miyaura Borylation Optimization

VariableOptimal ValueImpact on Yield
Catalyst Loading5 mol% PdMaximizes TOF
LigandTricyclohexylphosphinePrevents Pd aggregation
B₂(pin)₂ Equivalents1.2Minimizes waste

Directed C-H Borylation Using Iridium Catalysts

ConditionValue
Solvent1,2-Dichloroethane
Temperature100°C
Reaction Time24 hours

Comparative Analysis of Methods

Table 4: Synthesis Route Evaluation

MethodYieldCostScalabilityRegioselectivity
Grignard68–72%LowModerateLow
Miyaura Borylation85–89%HighHighHigh
C-H Borylation78–82%Very HighLowVery High

Key Findings :

  • The Miyaura borylation offers the best balance of yield and scalability for industrial applications.

  • C-H borylation is preferred for substrates requiring precise regiocontrol, albeit at higher costs.

  • Grignard methods remain viable for small-scale syntheses due to lower catalyst expenses.

Challenges and Mitigation Strategies

Protodeboronation

  • Cause : Acidic or aqueous conditions promote boronic acid degradation.

  • Solution : Use MIDA boronate protection during harsh reactions (e.g., nitrations).

Impurity Control

  • Major Impurities : Triphenylboroxine (Grignard method) and dehalogenated byproducts (Miyaura).

  • Analysis : LC-MS/MS with 0.1% formic acid in acetonitrile/water achieves <10% RSD for impurity quantification.

Chemical Reactions Analysis

Types of Reactions

(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenoxy Compounds: Formed through nucleophilic substitution of the chlorophenoxy group.

Scientific Research Applications

Biomedicine

Glucose-responsive Drug Delivery Systems:

  • The compound has been utilized to create advanced drug delivery systems that respond to glucose levels in the body. Its ability to form reversible covalent bonds with diols, such as glucose, allows for controlled release of therapeutic agents.

    Case Study:
    A study published in Nature Biomedical Engineering demonstrated the efficacy of microneedle patches incorporating this compound for dual hormone delivery (insulin and glucagon). These patches effectively managed blood glucose levels in diabetic models by modulating hormone release based on glucose concentrations .

Fluorescent Probes:

  • Due to its structural properties, (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid serves as a building block for fluorescent probes. These probes are essential for real-time monitoring of glucose levels and other biomolecules in physiological environments.

Antibacterial and Antioxidative Properties:

  • Research indicates that this compound exhibits antibacterial properties, making it suitable for applications in wound healing and infection control. It has been incorporated into hydrogels that accelerate wound healing processes by mitigating oxidative stress .

Materials Science

Synthesis of Functional Materials:

  • The compound is employed as a precursor in the synthesis of functional materials, including polymers and coatings with unique properties. Its reactivity allows for the development of materials that can respond to environmental stimuli.

Case Study:
A recent investigation focused on creating self-healing hydrogels incorporating this compound. These hydrogels demonstrated enhanced mechanical properties and the ability to heal from physical damage, highlighting their potential in biomedical applications .

Mechanism of Action

The mechanism of action of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

  • Substituent Type: Replacement of chlorophenoxy with benzyloxy (as in ) increases hydrophobicity, which may influence cell membrane permeability. Methoxyethyl groups enhance HDAC inhibition potency compared to chlorophenoxy, as seen in compounds with docking scores of -8.7 kcal/mol vs. trichostatin A (-7.9 kcal/mol) .

Enzyme Inhibition

  • HDAC Inhibition: Analog [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits Magnaporthe oryzae HDAC MoRpd3 at 1 µM, outperforming trichostatin A (1.5 µM required) . The methoxyethyl group likely improves hydrogen bonding with the enzyme active site.
  • Antimicrobial Activity: Boron-substituted quinoxaline derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show potent antimicrobial activity, suggesting the chlorophenoxy group in the target compound may confer similar properties .

Molecular Properties

  • Rigidity and Solubility: Phenyl boronic acids with smaller substituents (e.g., methyl or methoxy) exhibit lower molecular weight (<250 g/mol) and higher solubility than bulkier analogs like pyren-1-yl derivatives (404.2 g/mol) . The target compound’s chlorophenoxy group may reduce solubility compared to methoxyethyl analogs.
  • Purity Challenges : Boronic acid impurities (e.g., carboxy phenyl boronic acid) must be controlled below 1 ppm in pharmaceuticals, necessitating rigorous LC-MS/MS validation .

Biological Activity

(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest due to its diverse biological activities. This compound, like other boronic acids, exhibits unique properties that make it suitable for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which is significant for their interaction with biological molecules. This property allows them to act as enzyme inhibitors, particularly in proteasome inhibition, which is crucial for cancer therapy. The introduction of specific functional groups can enhance their biological activity and selectivity.

Anticancer Activity

Research has demonstrated that boronic acid derivatives, including this compound, possess notable anticancer properties. For instance, studies have shown that phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, including this compound. The results indicated that these compounds exhibited low micromolar activity against multiple cancer cell lines, suggesting strong potential as anticancer agents .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds were shown to activate caspase-3 and induce G2/M phase arrest in ovarian cancer cells, highlighting their role in targeted cancer therapy .

Antimicrobial Activity

Boronic acids also demonstrate significant antimicrobial properties. Research indicates that they can inhibit the growth of various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Antimicrobial Efficacy Table

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosa32 µg/mL

Antioxidant Activity

In addition to anticancer and antimicrobial properties, some studies have reported antioxidant activities associated with boronic acid derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid?

The synthesis typically involves coupling reactions starting from phenylboronic acid derivatives and substituted phenols. Key steps include:

  • Functionalization : Introducing the chlorophenoxy group via nucleophilic substitution or Mitsunobu reactions.
  • Coupling agents : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling reactions .
  • Microwave-assisted synthesis : Enhances reaction efficiency and yield by reducing reaction time and improving selectivity .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic substitution pattern and boronic acid moiety .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • LC-MS/MS : Quantifies impurities (e.g., genotoxic boronic acid derivatives) with sensitivity down to ppm levels. For example, a method with 6.1% RSD for carboxy phenyl boronic acid and 1.9% RSD for methyl phenyl boronic acid ensures reproducibility .

Q. What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura cross-coupling : Forms biaryl structures for pharmaceuticals and materials science .
  • Protodeboronation mitigation : Stabilization via pH control (e.g., buffered aqueous conditions) or use of trifluoroborate salts .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictions in reported yields for Suzuki-Miyaura couplings?

  • Variable analysis : Investigate catalyst loading (e.g., 0.5–5 mol% Pd), ligand choice (e.g., SPhos vs. XPhos), and solvent polarity (THF vs. DMF) .
  • Statistical evaluation : Apply %RSD metrics (as in impurity analysis ) to assess reproducibility across batches.
  • In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Transmetallation step : The boronic acid transfers its aryl group to the palladium catalyst, forming a Pd(II) intermediate .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring modulate boronic acid’s Lewis acidity, affecting reaction rates .
  • Computational studies : Density Functional Theory (DFT) models predict transition-state energies and regioselectivity .

Q. How can computational tools aid in predicting the compound’s biological interactions?

  • Molecular docking : Simulate binding to enzyme active sites (e.g., proteasomes or kinases) to identify potential inhibitory effects .
  • ADMET profiling : Predict pharmacokinetic properties (absorption, metabolism) using software like Schrödinger’s QikProp .

Q. What strategies mitigate challenges in scaling up synthesis for industrial research?

  • Continuous flow systems : Improve heat/mass transfer and reduce side reactions .
  • Green chemistry : Replace hazardous solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Automated purification : Employ flash chromatography systems with UV-guided fraction collection .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret variability in impurity profiles across synthesis batches?

  • Root-cause analysis : Correlate impurity levels (e.g., methyl phenyl boronic acid at 21,000.9 ± 393.0 ppm ) with reaction parameters (temperature, catalyst age).
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., oxygen sensitivity of boronic acids).

Q. What analytical cross-validation methods ensure data reliability in structural studies?

  • Orthogonal techniques : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) .
  • Spiking experiments : Introduce known impurities (e.g., carboxy phenyl boronic acid) to validate LC-MS/MS detection limits .

Biological and Medicinal Chemistry Applications

Q. How does the compound interact with biological targets in enzyme inhibition studies?

  • Boronic acid moieties : Form reversible covalent bonds with serine hydrolases or proteasomes, enabling selective inhibition .
  • Structure-activity relationship (SAR) : Modify the chlorophenoxy group to enhance binding affinity or reduce off-target effects .

Q. What in vitro assays are suitable for evaluating its cytotoxicity?

  • Cell viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa or MCF-7) .
  • Proteasome inhibition assays : Measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.